2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid
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Overview
Description
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 1955492-62-2 . It has a molecular weight of 255.31 and its molecular formula is C13H21NO4 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane compounds has been explained in various studies . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H21NO4 . The structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
“2-[(Tert-butoxycarbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid” is a solid substance . It has a molecular weight of 255.31 . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Efficient Catalytic Oxidation
One study discusses the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species. This method showcases a high yield of oxidation products, indicating the compound's utility in facilitating oxidation reactions under atmospheric conditions (Iwahama et al., 2000).
Electrophilic Amination
Research on the electrophilic amination of C-H-Acidic compounds with 1-Oxa-2-azaspiro[2.5]octane demonstrates the compound's role in introducing amino groups into various acidic positions, leading to diverse stabilisation reactions and the formation of novel cyclic and acyclic amino derivatives (S. Andreae et al., 1992).
Photochemical and Thermal Rearrangements
A study on the photochemical and thermal rearrangement of oxaziridines, including spirooxaziridine derivatives, provides evidence supporting stereoelectronic theory. This research underscores the compound's potential in stereoselective synthesis through photochemical processes (A. Lattes et al., 1982).
Cycloaddition Reactions
Another application involves the cycloaddition reaction of Schiff bases with ketenes, leading to the synthesis of spiro compounds. This methodology indicates the compound's utility in creating complex molecular architectures, including β-lactam and dioxolanone structures (T. Tsuno et al., 2006).
Synthesis of Bifunctional Compounds
Research detailing the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate highlights efficient routes to this bifunctional compound. The study shows its relevance in accessing novel chemical spaces, especially in the synthesis of compounds with potential biological activity (M. J. Meyers et al., 2009).
Conformationally Rigid Analogues
One study presents the synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which is significant for creating structures with restricted conformational flexibility. This work underscores the compound's importance in designing novel ligands with specific biological activities (V. Kubyshkin et al., 2009).
Safety and Hazards
The safety information for “2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid” indicates that it is a combustible liquid . The GHS Pictogram suggests caution, and the hazard statements include H302-H315-H319-H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-4-5-7-13)9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFPINAEOFOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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